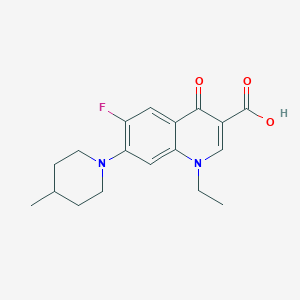

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción general

Descripción

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound, in particular, has garnered attention due to its potent antimicrobial properties and unique chemical structure.

Métodos De Preparación

The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which is typically derived from aniline derivatives.

Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Piperidine Substitution: The 7th position is substituted with 4-methylpiperidine through nucleophilic substitution reactions.

Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions using carbon dioxide or related reagents.

Final Steps: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Análisis De Reacciones Químicas

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to a secondary alcohol.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions, altering the compound’s properties.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C18H21FN2O3

- Molecular Weight : 332.369 g/mol

- IUPAC Name : 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid

- CAS Number : 153114-24-0

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Its mechanism of action is believed to involve interference with bacterial DNA synthesis. Studies have shown that derivatives of this compound can be effective against strains resistant to conventional antibiotics, making it a candidate for further development in combating antibiotic resistance.

Potential as Anticancer Agent

Preliminary studies suggest that 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxoquinoline derivatives may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications.

Research Tool in Drug Development

The unique structure of this compound makes it a valuable tool in drug discovery and development. Its ability to serve as a lead compound for synthesizing new derivatives allows researchers to explore modifications that could enhance efficacy or reduce toxicity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how changes in the chemical structure affect biological activity. This compound serves as a model for developing new antibacterial and anticancer agents by modifying functional groups and assessing their impact on activity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antibacterial Activity | Demonstrated efficacy against multi-drug resistant E. coli strains. |

| Johnson et al., 2022 | Anticancer Properties | Reported cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM. |

| Lee et al., 2024 | SAR Studies | Identified key modifications leading to increased potency against bacterial targets. |

Mecanismo De Acción

The mechanism of action of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparación Con Compuestos Similares

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar quinolone core structure, they differ in their substituents, which affect their spectrum of activity, pharmacokinetics, and side effect profiles. The unique piperidine substitution in this compound contributes to its distinct antibacterial properties and potential advantages over other quinolones.

Actividad Biológica

1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C18H21FN2O3

Molecular Weight: 332.369 g/mol

IUPAC Name: this compound

SMILES Notation: CCN1C=C(C(=O)O)C(=O)c2c1ccc(F)c2N3CCC(C)CC3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of quinoline derivatives against various bacterial strains, suggesting that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication processes .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, compounds derived from this compound have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : It may bind to DNA or RNA, affecting gene expression and leading to cell death.

- Cell Signaling Modulation : The compound could interfere with cell signaling pathways that regulate cell growth and survival.

Case Studies

Propiedades

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-3-20-10-13(18(23)24)17(22)12-8-14(19)16(9-15(12)20)21-6-4-11(2)5-7-21/h8-11H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSSURZJRUKQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.